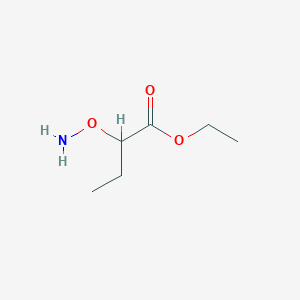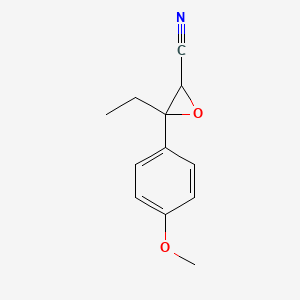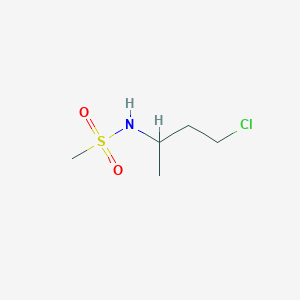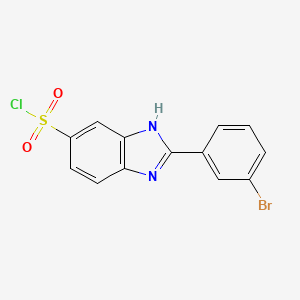
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromophenyl group and a sulfonyl chloride group attached to the benzodiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multi-step reactions. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the bromophenyl group and the sulfonyl chloride group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while coupling reactions may produce biaryl compounds.
Scientific Research Applications
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonamide
- 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonic acid
- 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonate
Uniqueness
2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from other similar compounds that may have different functional groups.
Properties
Molecular Formula |
C13H8BrClN2O2S |
|---|---|
Molecular Weight |
371.64 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
AQBQJKPOEGGPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


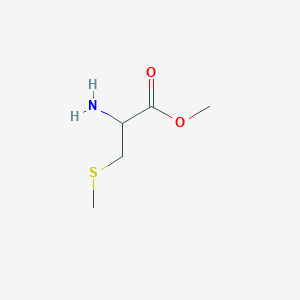


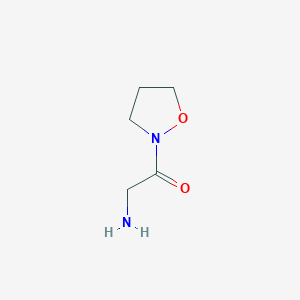


![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
